N-tert-butyl-6-ethoxypyrimidine-4-carboxamide

Physicochemical Property Lipophilicity Medicinal Chemistry Design

Procure N-tert-butyl-6-ethoxypyrimidine-4-carboxamide for fragment-based screening, kinase inhibitor SAR, or agrochemical intermediate use. The tert-butyl carboxamide provides steric bulk and increased lipophilicity versus methyl analogs, while the 6-ethoxy group modulates pyrimidine electron density. Combined H-bond donor/acceptor and hydrophobic features make it a privileged scaffold for filling hinge-region pockets. Insist on >95% purity for reproducible synthesis and analytical reference. Custom profiling recommended before substituting close analogs.

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 2034248-84-3
Cat. No. B2393507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-6-ethoxypyrimidine-4-carboxamide
CAS2034248-84-3
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC(C)(C)C
InChIInChI=1S/C11H17N3O2/c1-5-16-9-6-8(12-7-13-9)10(15)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15)
InChIKeyTWZQKJKPVKVPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide (CAS 2034248‑84‑3) – Core Identity, Physicochemical Profile, and Procurement Baseline


N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide is a disubstituted pyrimidine derivative carrying an ethoxy group at the 6‑position and a tert‑butyl carboxamide at the 4‑position . The compound is listed as a research organic intermediate with a molecular formula of C₁₁H₁₇N₃O₂, a molecular weight of 223.27 g·mol⁻¹, and a canonical SMILES of CCOc1cc(C(=O)NC(C)(C)C)ncn1 . It is typically supplied at >95% purity and is used as a building block in medicinal chemistry and agrochemical discovery programmes [1]. The presence of both a hydrogen‑bond‑donating/accepting carboxamide and a moderately lipophilic ethoxy group distinguishes it from simpler 4,6‑disubstituted pyrimidines that carry only halogen or methoxy substituents.

Why In‑Class Pyrimidine‑4‑carboxamides Cannot Simply Replace N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide Without Quantitative Verification


Pyrimidine‑4‑carboxamides are an established scaffold in kinase inhibition, anti‑inflammatory programmes, and crop protection, but even minor changes in the N‑substituent or the 6‑alkoxy group can drastically alter target affinity, selectivity, metabolic stability, and physicochemical properties [1]. The tert‑butyl carboxamide confers steric bulk and increased lipophilicity compared with methyl or unsubstituted amides, while the ethoxy group modulates electron density on the pyrimidine ring relative to methoxy or chloro analogs. Without head‑to‑head potency, selectivity, or ADMET data, a scientific procurer cannot assume that a closely related compound (e.g., 6‑methoxy analog or N‑methyl analog) will behave identically in a given assay or synthetic sequence. The lack of publicly available comparator data for this specific compound makes it imperative to request custom profiling before substitution.

Quantitative Comparator Evidence for Prioritization of N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide – A Sparse Evidence Landscape


Lipophilicity Differential: Calculated LogP of the Target Compound Versus Its N‑Unsubstituted and 6‑Methoxy Analogs

The tert‑butyl group in N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide raises calculated logP compared with the unsubstituted amide (6‑ethoxypyrimidine‑4‑carboxamide, CAS 2034367‑80‑9) and the 6‑methoxy analog (N‑tert‑butyl‑6‑methoxypyrimidine‑4‑carboxamide). Based on fragment‑based estimation (CLOGP), the parent 6‑ethoxypyrimidine‑4‑carboxamide has a CLOGP of ~0.7, whereas introduction of the tert‑butyl group increases CLOGP by approximately 1.5–2.0 log units, reaching an estimated 2.2–2.7 . The ethoxy group contributes an additional ~0.5 log units relative to the methoxy analog. Higher lipophilicity can enhance membrane permeability but also may increase metabolic liability; therefore, the choice between ethoxy and methoxy analogs must be guided by the target product profile of the project.

Physicochemical Property Lipophilicity Medicinal Chemistry Design

Steric and Conformational Differentiation: Impact of the tert‑Butyl Carboxamide on Rotatable Bond Profile and Molecular Shape

Replacement of the tert‑butyl group with a smaller N‑substituent (e.g., methyl or hydrogen) reduces the number of heavy atoms and alters the spatial presentation of the carboxamide hydrogen‑bond donor. N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide contains 16 heavy atoms and 5 rotatable bonds, compared with 12 heavy atoms and 3 rotatable bonds for 6‑ethoxypyrimidine‑4‑carboxamide . The bulky tert‑butyl group restricts the accessible conformations of the carboxamide side chain, potentially pre‑organizing the molecule for a specific binding pocket. In programs where shape complementarity is critical (e.g., kinase hinge‑binding designs), this conformational restriction can translate into selectivity advantages, although no target‑specific data are publicly available for this compound.

Molecular Design Conformational Analysis Structure–Activity Relationship

Potential Metabolic Stability Differentiation: tert‑Butyl vs. Methyl Carboxamide in Hepatic Microsome Assays – Class‑Level Precedent

In analogous pyrimidine series, N‑tert‑alkyl carboxamides demonstrate increased resistance to amidase‑mediated hydrolysis compared with N‑methyl or unsubstituted amides [1]. While no microsomal stability data exist for N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide itself, the tert‑butyl carboxamide motif has been shown to reduce intrinsic clearance in human liver microsomes by ≥2‑fold relative to the corresponding N‑methyl amide in multiple pyrimidine‑4‑carboxamide series [1]. Assuming the 6‑ethoxy substituent does not introduce a metabolic soft spot, the target compound is expected to exhibit superior metabolic stability compared with its N‑methyl analog. Direct experimental confirmation is required for any procurement decision.

Metabolic Stability ADME Lead Optimisation

High‑Confidence Research Application Scenarios for N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide Based on Currently Available Evidence


Fragment‑Based Lead Discovery Requiring a Lipophilic, Sterically Demanding Pyrimidine Carboxamide Core

In fragment‑based screening campaigns where the initial hit is a 4,6‑disubstituted pyrimidine, the tert‑butyl‑ethoxy combination offers a balance of hydrogen‑bonding capability (carboxamide) and increased lipophilicity that can fill a hydrophobic pocket adjacent to the hinge region . The compound can serve as a late‑stage fragment elaboration point or as a reference molecule to establish the SAR of the 6‑alkoxy group.

Agrochemical Intermediate for Fungicidal or Herbicidal Pyrimidine Carboxamides

Pyrimidine‑4‑carboxamides are privileged scaffolds in crop protection, and the ethoxy group at the 6‑position is a common motif in commercial fungicides [1]. N‑tert‑butyl‑6‑ethoxypyrimidine‑4‑carboxamide can be used as a key intermediate or as a standard for analytical method development in agrochemical research, where the tert‑butyl group provides a distinctive NMR and MS signature for quantification.

Chemical Biology Tool Compound for Assessing the Role of the tert‑Butyl Carboxamide in Target Engagement

Because the tert‑butyl group cannot form a hydrogen bond as a donor, it serves as a useful control to distinguish hydrogen‑bond‑dependent binding from purely hydrophobic interaction in biochemical assays. Researchers can compare the target compound against its N‑methyl analog to deconvolute the contribution of the amide NH to affinity, provided that both compounds are procured and tested in parallel.

Reference Compound for Analytical Method Qualification in Pyrimidine‑Containing Drug Substances

The unique isotopic pattern of the ethoxy and tert‑butyl groups, combined with the pyrimidine chromophore, makes this compound a suitable system suitability standard for HPLC‑UV and LC‑MS methods used to monitor pyrimidine‑based drug candidates .

Quote Request

Request a Quote for N-tert-butyl-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.